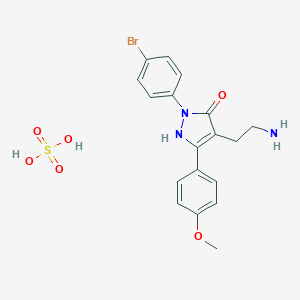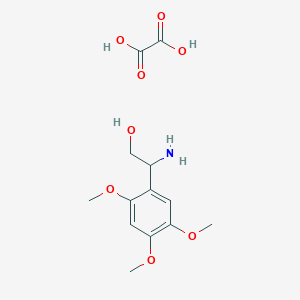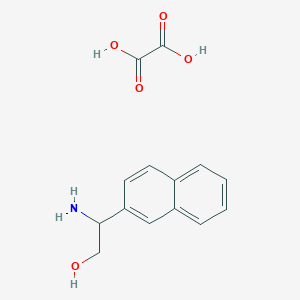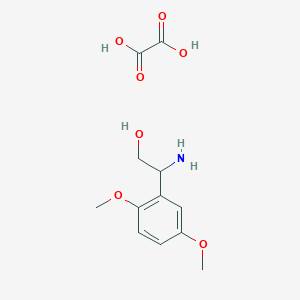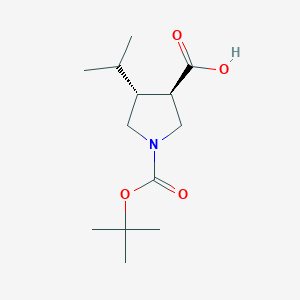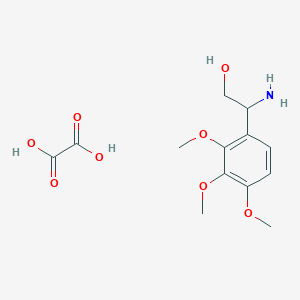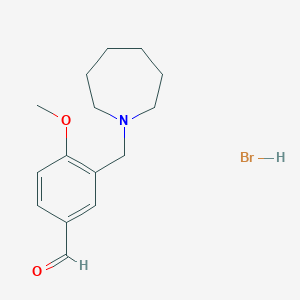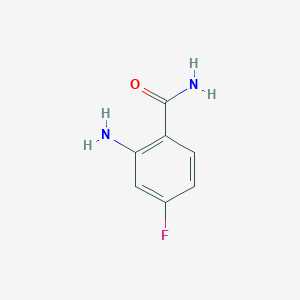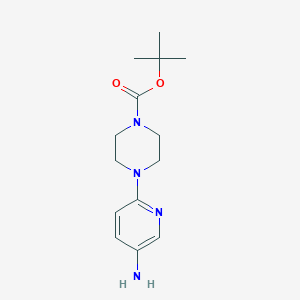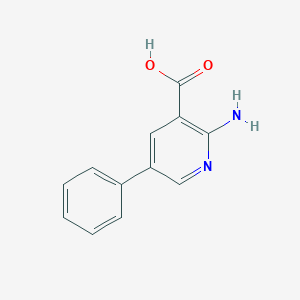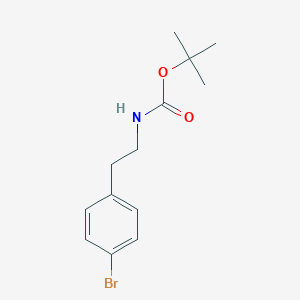
N-Boc-2-(4-bromophenyl)ethylamine
Descripción general
Descripción
“N-Boc-2-(4-bromophenyl)ethylamine” is a chemical compound with the CAS Number 120157-97-3 . It has a molecular weight of 300.2 and its IUPAC name is tert-butyl 2-(4-bromophenyl)ethylcarbamate .
Synthesis Analysis
This compound is used as a reagent in the preparation of second-generation dual inhibitors of Cysteine protease falcipain-2 (FP-2) and Plasmodium falciparum dihydrofolate reductase (PfDHFR), which are crucial to malarial parasites . It is also used in the preparation of indole-2-carboxamides as novel allosteric modulators of the cannabinoid (CB-1) receptor .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
As a hydroxylase inhibitor, it acts as a competitive inhibitor of the enzyme hydroxylase, which is involved in the synthesis of the neurotransmitter catecholamines (such as dopamine and norepinephrine) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid with a density of 1.286 g/cm3 . It has a boiling point of 389.6°C at 760 mmHg .Aplicaciones Científicas De Investigación
Application in Malaria Research
Specific Scientific Field
Pharmaceutical Chemistry and Parasitology
Summary of the Application
N-Boc-2-(4-bromophenyl)ethylamine is used in the preparation of second-generation dual inhibitors of Cysteine protease falcipain-2 (FP-2) and Plasmodium falciparum dihydrofolate reductase (PfDHFR), which are crucial to malarial parasites .
Methods of Application
The specific experimental procedures for this application are not provided in the source. However, the general process involves the use of this compound in the synthesis of the inhibitors, which are then tested for their efficacy against the malarial parasites.
Results or Outcomes
The source does not provide specific results or outcomes for this application .
Application in Cannabinoid Research
Specific Scientific Field
Summary of the Application
N-Boc-2-(4-bromophenyl)ethylamine is also used in the preparation of indole-2-carboxamides, which are novel allosteric modulators of the cannabinoid (CB-1) receptor .
Methods of Application
The specific experimental procedures for this application are not provided in the source. However, the general process involves the use of this compound in the synthesis of the modulators, which are then tested for their effects on the CB-1 receptor.
Results or Outcomes
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
4-Bromophenethylamine, a derivative of N-Boc-2-(4-bromophenyl)ethylamine, is used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . It is also used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .
Methods of Application
The specific experimental procedures for this application are not provided in the source. However, the general process involves the use of this compound in various organic synthesis reactions.
Results or Outcomes
The source does not provide specific results or outcomes for this application .
Application in the Synthesis of Pyrazinoisoquinoline Derivatives
Specific Scientific Field
Summary of the Application
4-Bromophenethylamine, a derivative of N-Boc-2-(4-bromophenyl)ethylamine, is used in the synthesis of pyrazinoisoquinoline derivatives .
Methods of Application
The specific experimental procedures for this application are not provided in the source. However, the general process involves the use of this compound in various organic synthesis reactions .
Results or Outcomes
Application in the Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide
Summary of the Application
4-Bromophenethylamine, a derivative of N-Boc-2-(4-bromophenyl)ethylamine, is used in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide .
Results or Outcomes
Application in the Synthesis of Alkyl Arylamino Sufides
Summary of the Application
4-Bromophenethylamine, a derivative of N-Boc-2-(4-bromophenyl)ethylamine, is used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .
Results or Outcomes
General Information about N-Boc-2-(4-bromophenyl)ethylamine
Specific Scientific Field
Summary of the Application
N-Boc-2-(4-bromophenyl)ethylamine is a reagent used in various chemical reactions . It is often used in the preparation of other compounds, including second-generation dual inhibitors of Cysteine protease falcipain-2 (FP-2) and Plasmodium falciparum dihydrofolate reductase (PfDHFR), which are crucial to malarial parasites . It is also used in the preparation of indole-2-carboxamides as novel allosteric modulators of the cannabinoid (CB-1) receptor .
Methods of Application
The specific experimental procedures for this application are not provided in the sources. However, the general process involves the use of this compound in various chemical reactions .
Results or Outcomes
The sources do not provide specific results or outcomes for this application .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQBIMZMDWOQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557578 | |
| Record name | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(4-bromophenyl)ethylamine | |
CAS RN |
120157-97-3 | |
| Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[2-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




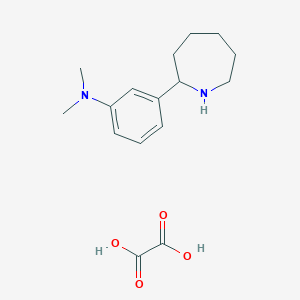
![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

